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Compound of Interest

Compound Name: Hex-5-yn-1-amine

Cat. No.: B180460

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected *H and 3C Nuclear Magnetic
Resonance (NMR) spectra of Hex-5-yn-1-amine. Due to the absence of publicly available
experimental spectra for this specific compound, this guide presents predicted data based on
established chemical shift ranges for its constituent functional groups. This information is
intended to serve as a reference for researchers synthesizing or working with this molecule,
allowing for a comparative analysis against experimentally obtained data.

Predicted *H and **C NMR Data for Hex-5-yn-1-amine

The predicted NMR data for Hex-5-yn-1-amine is summarized below. These values are
estimated based on typical chemical shifts of primary amines, terminal alkynes, and aliphatic

chains.

Table 1: Predicted *H and 3C NMR Data for Hex-5-yn-1-amine
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- *H Chemical o 13C Chemical
Atom Position ) 1H Multiplicity )
Shift (ppm) Shift (ppm)
a 1 ~2.7 Triplet (t) ~42
b 2 ~1.5 Quintet ~33
C 3 ~1.6 Quintet ~26
Triplet of triplets
d 4 ~2.2 P P ~18
(tt)
e 5 N/A N/A ~84
f 6 ~1.9 Triplet (t) ~69
] Broad Singlet (br
g NH:2 ~1.1 (variable) N/A

s)

Comparison with Typical Chemical Shift Ranges

To aid in the interpretation of experimental spectra, the following table compares the predicted

chemical shifts for Hex-5-yn-1-amine with the typical ranges for its functional groups.

Table 2: Comparison of Predicted vs. Typical Chemical Shift Ranges

Typical *H Chemical Shift

Functional Group

Typical 13C Chemical Shift

(ppm) (ppm)
Primary Amine (R-CH2-NH2)[1] 2.5-3.0 37 - 45[2]
Alkyl Chain (-CH2-) 1.2-17 16 - 35[2]
-CH:- adjacent to Alkyne 2.1-2.6[3] 10-25

Terminal Alkyne (R-C=C-H)[4]
(5]

18-31

C-H: 65-85, C-R: 70-100[4]

Amine Protons (-NH2)[1] 0.5 - 2.0 (broad, variable)

N/A

Experimental Protocols
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Sample Preparation

Dissolve 5-10 mg of Hex-5-yn-1-amine in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs, D20, or DMSO-ds). The choice of solvent may affect the chemical shift of the
amine protons.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the
solution for calibration of the chemical shift scale to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

'H NMR Spectroscopy

The *H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

A standard single-pulse experiment is used.

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased
and baseline corrected.

13C NMR Spectroscopy

The 3C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75,
100, or 125 MHz.

A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to
singlets for each unique carbon.

Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation
delay of 2 seconds, and an acquisition time of 1-2 seconds.

A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural
abundance of 13C.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b180460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e The FID is processed similarly to the *H spectrum.

Visualizations
Molecular Structure and Atom Labeling

The following diagram illustrates the chemical structure of Hex-5-yn-1-amine with each unique
proton and carbon position labeled for correlation with the NMR data presented in Table 1.

Hex-5-yn-1-amine Structure

C(aH2(g)N —» Cb)H2 — C(c)H2 —» C(dH. —» C(e) C(HH
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Click to download full resolution via product page

Caption: Structure of Hex-5-yn-1-amine with atom labeling.

NMR Analysis Workflow

This flowchart outlines the general workflow for the NMR analysis of a chemical compound like
Hex-5-yn-1-amine.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b180460?utm_src=pdf-body
https://www.benchchem.com/product/b180460?utm_src=pdf-body-img
https://www.benchchem.com/product/b180460?utm_src=pdf-body
https://www.benchchem.com/product/b180460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

General NMR Analysis Workflow
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Caption: Flowchart of the NMR analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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